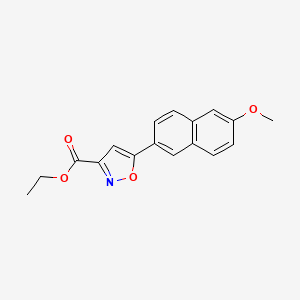
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a chemical compound with a molecular weight of 297.3 g/mol . This compound is a derivative of isoxazole, a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . Isoxazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Métodos De Preparación
The synthesis of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a (3 + 2) cycloaddition reaction between an alkyne and nitrile oxide, which acts as the dipole.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80°C) in the presence of a base such as K2CO3 and a phase transfer catalyst like 18-crown-6.
Análisis De Reacciones Químicas
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
ethyl 5-(6-methoxynaphthalen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-17(19)15-10-16(22-18-15)13-5-4-12-9-14(20-2)7-6-11(12)8-13/h4-10H,3H2,1-2H3 |
Clave InChI |
OUSQPQDQSLWAGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


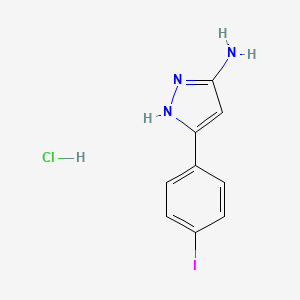
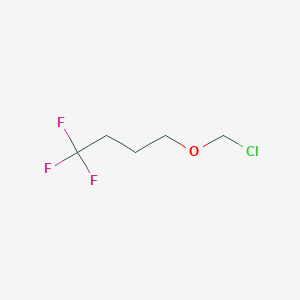
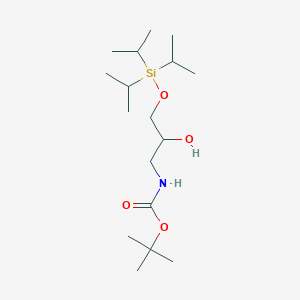
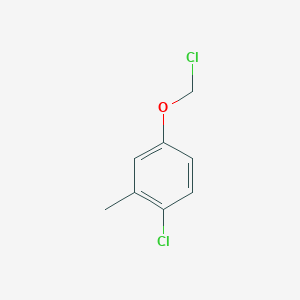
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

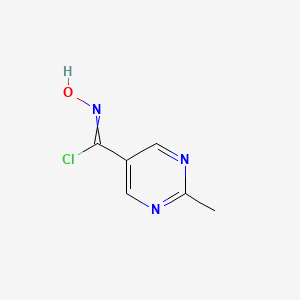
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
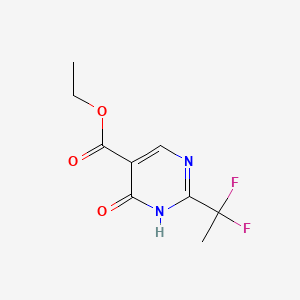
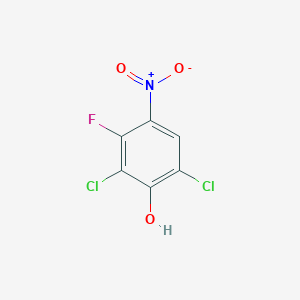
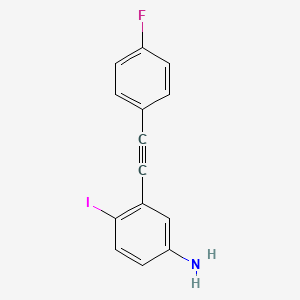
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
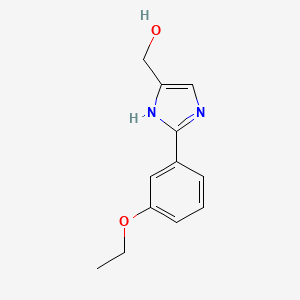
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
